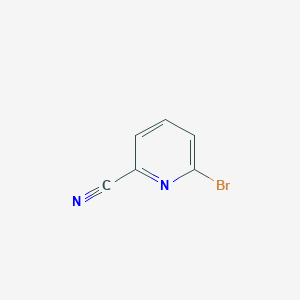
普罗麦嗪亚砜
描述
Promethazine sulfoxide is a metabolite of promethazine, a first-generation antihistamine used to treat allergic conditions, nausea, and vomiting. Promethazine sulfoxide is formed through the oxidation of promethazine and retains some of the pharmacological properties of its parent compound .
科学研究应用
Promethazine sulfoxide has several applications in scientific research:
作用机制
Target of Action
Promethazine sulfoxide, a metabolite of Promethazine , primarily targets histamine H1 receptors and muscarinic receptors . These receptors play a crucial role in allergic reactions and the regulation of gastrointestinal motility, respectively .
Mode of Action
Promethazine sulfoxide, similar to its parent compound Promethazine, acts as an antagonist at histamine H1 and muscarinic receptors . By blocking these receptors, it prevents the binding of natural ligands, thus inhibiting the physiological responses mediated by these receptors .
Biochemical Pathways
Promethazine is predominantly metabolized to Promethazine sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6
Pharmacokinetics
Promethazine sulfoxide pharmacokinetics are consistent with a pronounced first-pass effect . Promethazine disposition is characterized by a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating significant first-pass metabolism .
Result of Action
Given its antagonistic action on histamine h1 and muscarinic receptors, it likely reduces allergic responses and modulates gastrointestinal motility .
Action Environment
The action, efficacy, and stability of Promethazine sulfoxide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, genetic variations in CYP2D6, the enzyme responsible for its metabolism, can significantly affect its pharmacokinetics .
生化分析
Biochemical Properties
Promethazine Sulfoxide, like its parent compound Promethazine, may interact with a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting
Cellular Effects
Its parent compound, Promethazine, is known to have effects on various types of cells and cellular processes . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its parent compound, Promethazine, is known to antagonize a variety of receptors . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the sample preparation method highly influences the extent of oxidation of Promethazine to Promethazine Sulfoxide
Dosage Effects in Animal Models
The effects of Promethazine Sulfoxide at different dosages in animal models are not well-studied. Its parent compound, Promethazine, has been studied in animal models. For example, Promethazine was introduced at an oral dose of 100 mg/kg of body weight for five successive days at different intervals from the time of infection for the evaluation of the stage-specific susceptibility in a murine model of schistosomiasis .
Metabolic Pathways
Promethazine is predominantly metabolized to Promethazine Sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6
准备方法
Synthetic Routes and Reaction Conditions
Promethazine sulfoxide can be synthesized through the oxidation of promethazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, and the temperature is maintained to optimize the yield of promethazine sulfoxide .
Industrial Production Methods
In industrial settings, the production of promethazine sulfoxide involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Promethazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Promethazine sulfoxide can be reduced back to promethazine under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Promethazine.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Promethazine: The parent compound, used for similar therapeutic purposes.
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Methotrimeprazine: A phenothiazine derivative with antipsychotic effects.
Uniqueness
Promethazine sulfoxide is unique due to its specific metabolic pathway and the retention of some pharmacological properties of promethazine. Its formation through oxidation and its role as a metabolite make it distinct from other similar compounds .
属性
IUPAC Name |
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCLFIFAFHQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997774 | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7640-51-9 | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7640-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promethazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROMETHAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Promethazine Sulfoxide formed and what enzymatic activity is involved?
A1: Promethazine Sulfoxide is a metabolite of the drug Promethazine. It is formed through a sulfoxidation reaction catalyzed by enzymes like Lactoperoxidase and Horseradish peroxidase. [, ] This process involves the transfer of an oxygen atom to the sulfur atom in Promethazine, resulting in the formation of the sulfoxide group. [] Interestingly, other peroxidases, such as Myeloperoxidase, do not demonstrate this catalytic activity. []
Q2: Can Promethazine Sulfoxide be detected in biological samples, and are there methods available for its quantification?
A3: Yes, a highly sensitive High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) method has been developed and validated for the simultaneous determination of Promethazine, Promethazine Sulfoxide, and another metabolite, Monodesmethyl-promethazine, in various swine tissues including muscle, liver, kidney, and fat. [] This method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it suitable for monitoring veterinary drug residues in animal-derived foods to ensure food safety. [] Furthermore, another validated HPLC-MS/MS method allows for the simultaneous determination of Promethazine and Promethazine Sulfoxide in rat plasma. [] This method was successfully utilized in a pharmacokinetic study to investigate the herb-drug interaction between Promethazine and Schisandra chinensis water extract. []
Q3: Are there any alternative analytical techniques available for the detection of Promethazine, Promethazine Sulfoxide, and related compounds?
A5: Beyond HPLC-MS/MS, capillary electrophoresis coupled with electrochemiluminescence (CE-ECL) offers a sensitive and selective approach for simultaneously determining Chlorpromazine, Promethazine, and their respective sulfoxide metabolites in biological samples like dog urine. [] This method boasts high sensitivity, a simple procedure, rapid analysis, minimal sample volume requirements, and resistance to interference. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


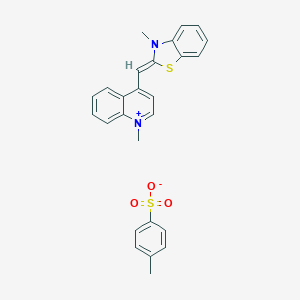
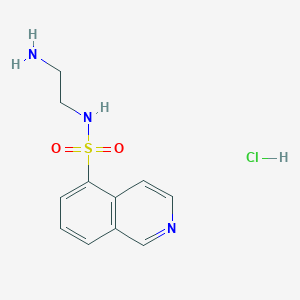
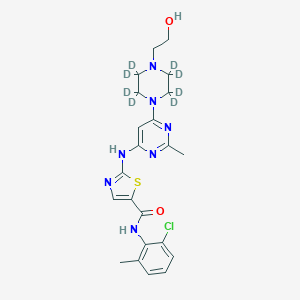
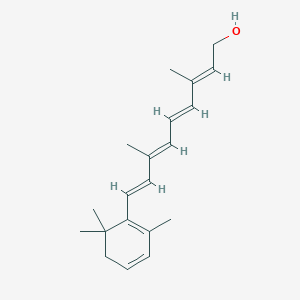

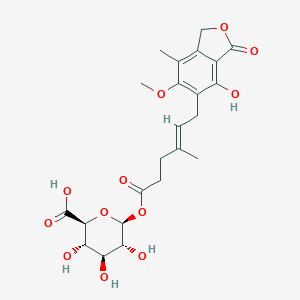
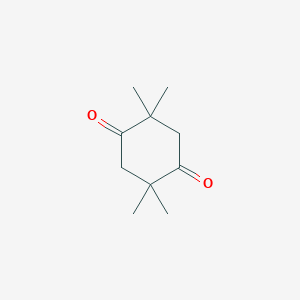
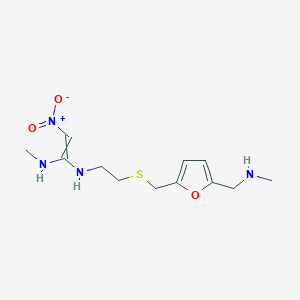

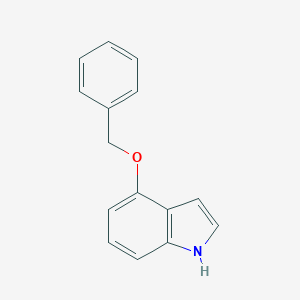
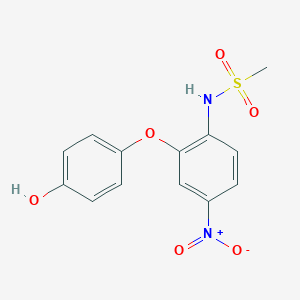
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
